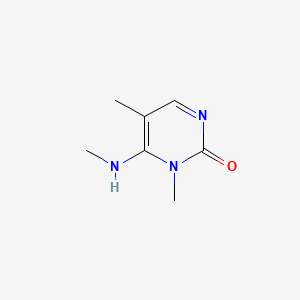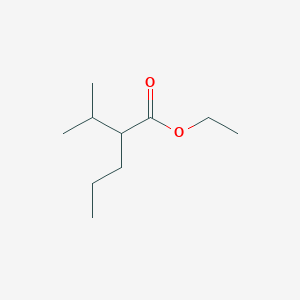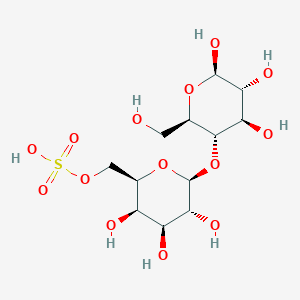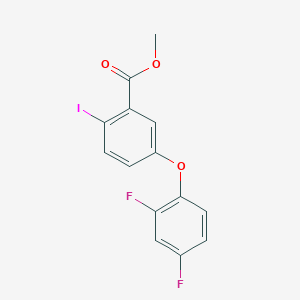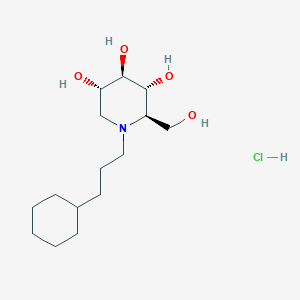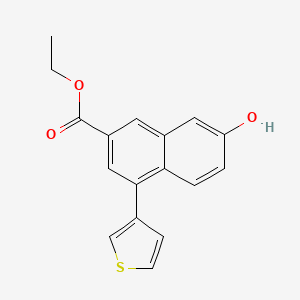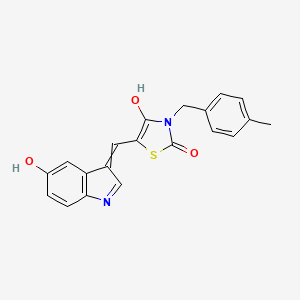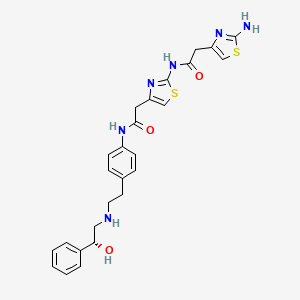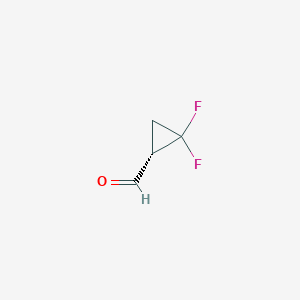
(S)-2,2-Difluorocyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2-Difluorocyclopropanecarbaldehyde is a chiral compound characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Difluorocyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, followed by the introduction of fluorine atoms and the aldehyde group. One common method involves the reaction of a difluorocarbene with an appropriate alkene to form the difluorocyclopropane ring. The aldehyde group can then be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using difluorocarbene precursors and alkenes, followed by oxidation processes to introduce the aldehyde functionality. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2,2-Difluorocyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(S)-2,2-Difluorocyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,2-Difluorocyclopropanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropane ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-2,2-Difluorocyclopropanecarbaldehyde: The enantiomer of (S)-2,2-Difluorocyclopropanecarbaldehyde.
2,2-Difluorocyclopropanemethanol: A related compound with a hydroxyl group instead of an aldehyde.
2,2-Difluorocyclopropanecarboxylic acid: A compound with a carboxylic acid group instead of an aldehyde.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both fluorine atoms and an aldehyde group
Properties
Molecular Formula |
C4H4F2O |
|---|---|
Molecular Weight |
106.07 g/mol |
IUPAC Name |
(1S)-2,2-difluorocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m0/s1 |
InChI Key |
COMTUQUKBYLVTF-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](C1(F)F)C=O |
Canonical SMILES |
C1C(C1(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


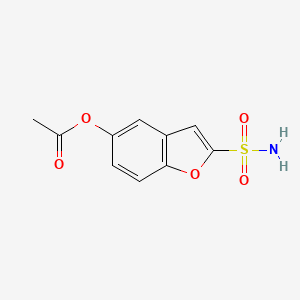
![[1-(Cyclopropylmethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B13862570.png)
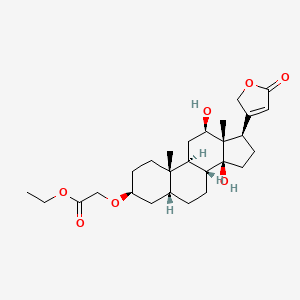
![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
